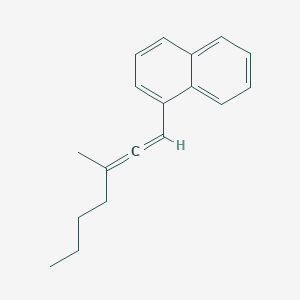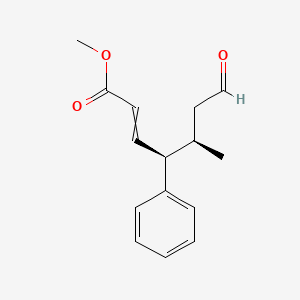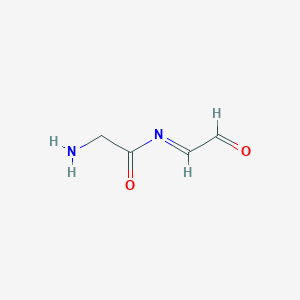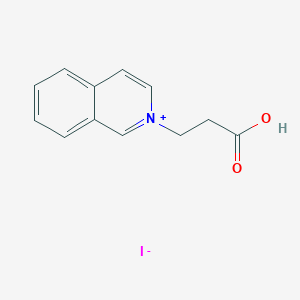![molecular formula C20H22O4 B14218272 Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate CAS No. 721968-50-9](/img/structure/B14218272.png)
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a but-2-enoate backbone, which is further substituted with a benzyloxy and a methoxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate can be achieved through various synthetic routes. One common method involves the Heck reaction, a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction typically employs a palladium catalyst, a base, and a solvent such as ethanol under microwave irradiation to achieve high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the selection of appropriate catalysts and reagents is crucial to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, the compound may act as a substrate that undergoes transformation through the action of a catalyst. The presence of functional groups such as the ester, benzyloxy, and methoxy groups influences its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2E)-3-[4-(benzyloxy)phenyl]acrylate: Similar in structure but lacks the methoxy group on the phenyl ring.
Ethyl 2-(2,4-dimethoxybenzoyl)acetate: Contains a dimethoxybenzoyl group instead of the benzyloxy and methoxy groups.
Uniqueness
Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of the benzyloxy and methoxy groups on the phenyl ring, along with the but-2-enoate backbone, makes it a versatile compound in various chemical transformations.
Propiedades
Número CAS |
721968-50-9 |
|---|---|
Fórmula molecular |
C20H22O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
ethyl 3-(3-methoxy-4-phenylmethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C20H22O4/c1-4-23-20(21)12-15(2)17-10-11-18(19(13-17)22-3)24-14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3 |
Clave InChI |
MAUDEXPZMPKLPY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)

![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)

![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)

![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)

![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
